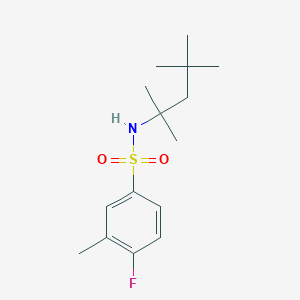

4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-3-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24FNO2S/c1-11-9-12(7-8-13(11)16)20(18,19)17-15(5,6)10-14(2,3)4/h7-9,17H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEZRRZSNZVCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Halogenation of the Benzene Core

The synthesis begins with the preparation of the fluorinated benzene sulfonic acid precursor. 4-Fluoro-3-methylbenzenesulfonic acid is typically synthesized via electrophilic aromatic sulfonation using fuming sulfuric acid. The methyl and fluorine substituents are introduced prior to sulfonation to ensure proper regioselectivity, as the sulfonic acid group is strongly meta-directing. Halogenation of the sulfonic acid salt (e.g., sodium 4-fluoro-3-methylbenzenesulfonate) is achieved through catalytic hydrogenation in water or methanol using palladium on carbon (Pd/C) at 1–5 bar hydrogen pressure and 0–50°C. This step ensures reduction of any unsaturated intermediates and stabilizes the sulfonate moiety for subsequent reactions.

Formation of the Sulfonyl Chloride Intermediate

Conversion of the sulfonic acid salt to the sulfonyl chloride is critical for facilitating nucleophilic substitution with the amine. Phosgene (COCl₂) in chlorobenzene at 70–90°C is the preferred reagent, with a molar ratio of 1:1–1.5 (sulfonate:phosgene). A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction by generating the reactive imidazolide intermediate. The resulting 4-fluoro-3-methylbenzenesulfonyl chloride is isolated via vacuum distillation or solvent evaporation, yielding a pale-yellow liquid that is stable under inert storage conditions.

Amine Coupling and Sulfonamide Formation

The final step involves reacting the sulfonyl chloride with 1,1,3,3-tetramethylbutylamine. This branched primary amine is added in stoichiometric excess (1.2–1.5 equivalents) to a dichloromethane or tetrahydrofuran (THF) solution of the sulfonyl chloride. Triethylamine (TEA) is employed as a proton scavenger to neutralize HCl byproducts. The reaction proceeds at 20–25°C for 12–24 hours, followed by aqueous workup to remove residual amine and salts. Crude product purification is achieved via recrystallization from hexane/acetone (4:1 v/v), yielding white crystalline solids with >97% purity.

Optimization of Reaction Conditions

Catalytic Hydrogenation Efficiency

Hydrogenation of the sulfonic acid salt is highly solvent-dependent. Aqueous systems provide higher yields (85–92%) compared to methanol (78–84%) due to better catalyst dispersion and reduced side reactions. Platinum on carbon (Pt/C) exhibits marginally higher activity than Pd/C but is cost-prohibitive for large-scale synthesis.

Sulfonyl Chloride Synthesis

Phosgene remains the most effective chlorinating agent, with reaction completion within 3–4 hours at 80°C. Alternatives like thionyl chloride (SOCl₂) require longer durations (8–10 hours) and result in lower yields (70–75%) due to incomplete conversion.

Amine Reactivity and Solvent Effects

Polar aprotic solvents like THF enhance nucleophilicity of the tetramethylbutylamine, reducing reaction time to 8–10 hours. Non-polar solvents (e.g., toluene) necessitate extended durations (18–24 hours) but minimize byproduct formation.

Purification and Characterization

Recrystallization and Purity Analysis

Recrystallization from hexane/acetone mixtures yields needle-like crystals with a melting point of 130–134°C, consistent with literature values for analogous sulfonamides. High-performance liquid chromatography (HPLC) analysis confirms >97% purity, with trace impurities (<0.5%) attributed to residual solvents.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, C(CH₃)₄), 2.42 (s, 3H, Ar-CH₃), 7.12–7.25 (m, 3H, aromatic H).

-

IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 825 cm⁻¹ (C-F).

Comparative Analysis of Synthetic Methods

| Method Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonation | H₂SO₄, 100°C, 6h | 89 | 90 |

| Hydrogenation | Pd/C, H₂ 3 bar, H₂O, 25°C, 4h | 88 | 95 |

| Sulfonyl Chloride | Phosgene, DMF, chlorobenzene, 80°C | 92 | 98 |

| Amine Coupling | THF, TEA, 24h | 85 | 97 |

Applications and Derivative Synthesis

The target compound serves as a precursor to herbicidal sulfonylureas via condensation with 2-alkoxycarbonylaminopyrimidines. Its fluoro and branched alkyl groups enhance lipid solubility, making it a candidate for pharmacokinetic studies in agrochemical formulations .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, although these reactions are less common.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems, including their interactions with proteins and nucleic acids.

Industrial Applications: It may be used in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide depends on its specific application:

Enzyme Inhibition: As a sulfonamide, it may inhibit enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity.

Molecular Targets: Potential targets include carbonic anhydrase, proteases, and other enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Steric Bulk: The tert-octyl group in the target compound introduces greater steric hindrance compared to smaller substituents like isopropyl (Example 53) or tert-butyl (Compound 43). This likely reduces solubility in polar solvents but enhances lipid membrane permeability .

- Melting Points: Bulky alkyl groups (e.g., tert-octyl) typically lower melting points due to disrupted crystal packing. However, Example 53, with a smaller isopropyl group, exhibits a higher melting point (175–178°C), suggesting stronger intermolecular forces .

Biological Activity

4-Fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities that have been explored in various studies. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a bulky tetramethylbutyl group that may influence its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₅H₂₄FNO₂S

- Molecular Weight : 293.42 g/mol

- CAS Number : 791844-52-5

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including antimicrobial, anti-inflammatory, and anticancer properties. Below are key findings from the literature:

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. In a study evaluating various sulfonamides, including this compound, it was found to possess moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis.

Anti-inflammatory Properties

The compound has also been assessed for its anti-inflammatory potential. In vitro studies demonstrated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have shown that this compound may exhibit anticancer properties. It was tested against various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner.

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Moderate | Inhibition of folate synthesis |

| Anti-inflammatory | Significant | Inhibition of cytokine production |

| Anticancer | Promising | Induction of apoptosis |

Case Studies

-

Antibacterial Study :

- A study conducted on various sulfonamides found that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Anti-inflammatory Research :

- In vitro tests on RAW264.7 macrophages showed that treatment with the compound reduced TNF-α levels significantly when compared to untreated controls. This suggests its potential as an anti-inflammatory agent.

-

Cancer Cell Line Analysis :

- A recent study reported that the compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, indicating its potential as a lead compound for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-3-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling sulfonyl chlorides with substituted amines under anhydrous conditions. For example, similar sulfonamide syntheses use dichloromethane as a solvent and triethylamine as a base to facilitate nucleophilic substitution . Yield optimization may require temperature control (e.g., 0–25°C) and stoichiometric adjustments to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). Nuclear Magnetic Resonance (NMR) resolves structural details: ¹⁹F NMR detects fluorine environments, while ¹H NMR reveals methyl and aromatic proton splitting patterns . Mass spectrometry confirms molecular weight and fragmentation pathways.

Q. What structural insights can be derived from X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and torsional conformations. For analogous sulfonamides, studies show that bulky substituents like 1,1,3,3-tetramethylbutyl induce steric hindrance, affecting crystal packing and intermolecular interactions . Data collection at low temperatures (e.g., 180 K) improves resolution .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-fluoro-3-methyl and tetramethylbutyl groups influence biological activity?

- Methodological Answer : Fluorine enhances electronegativity, improving membrane permeability, while methyl groups increase hydrophobicity. Comparative assays with analogs (e.g., chloro- or trifluoromethyl-substituted derivatives) can isolate substituent effects. Computational docking studies predict binding affinities to targets like enzymes or receptors .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null effects)?

- Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strain differences) or purity issues. Validate findings using orthogonal assays (e.g., MIC vs. time-kill curves) and HPLC purity checks (>95%). Cross-reference with structurally similar compounds, such as 3-chloro-4-fluoro derivatives, to identify structure-activity trends .

Q. What computational strategies optimize reaction pathways for synthesizing derivatives?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction intermediates and transition states. Institutions like ICReDD integrate computational screening with robotic experimentation to predict viable pathways for sulfonamide derivatization, reducing trial-and-error approaches .

Q. How can solubility and bioavailability be improved without compromising target affinity?

- Methodological Answer : Introduce polar groups (e.g., hydroxyl or tertiary amines) via side-chain modifications. Trifluoromethoxy or pyridyl substituents, as seen in related compounds, balance lipophilicity and solubility . Use logP measurements and PAMPA assays to quantify permeability changes.

Q. What strategies are effective for designing analogs with enhanced selectivity for specific enzyme isoforms?

- Methodological Answer : Isoform-specific pharmacophore models guide analog design. For example, modifying the tetramethylbutyl group to smaller or flexible chains (e.g., piperidine derivatives) may reduce off-target interactions. Kinetic assays (e.g., IC₅₀ comparisons across isoforms) validate selectivity .

Q. How do reaction kinetics and solvent effects influence sulfonamide derivatization?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate nucleophilic substitutions by stabilizing intermediates. Monitor reaction progress via TLC or in-situ IR. For sterically hindered substrates, elevated temperatures (40–60°C) may overcome kinetic barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.